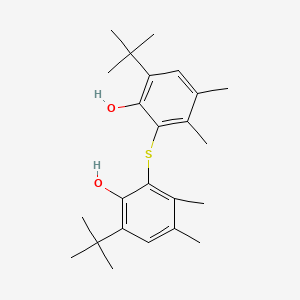
2,2'-Thiobis(6-tert-butyl-3,4-xylenol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-Thiobis(6-tert-butyl-3,4-xylenol) is a chemical compound known for its antioxidant properties. It is commonly used in various industrial applications to prevent the oxidation of materials, thereby extending their lifespan. The compound is characterized by its molecular formula C24H34O2S and a molecular weight of 386.6 g/mol.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Thiobis(6-tert-butyl-3,4-xylenol) typically involves the reaction of 6-tert-butyl-3,4-xylenol with sulfur-containing reagents under controlled conditions. One common method includes the use of isophorone diisocyanate as a linkage in a two-step nucleophilic addition reaction .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where the reactants are combined under specific temperature and pressure conditions to optimize yield and purity. The process is designed to be efficient and cost-effective, ensuring the compound’s availability for various applications.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-Thiobis(6-tert-butyl-3,4-xylenol) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols.
Substitution: The tert-butyl groups can be substituted with other alkyl or aryl groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Catalysts like palladium on carbon (Pd/C) are used to facilitate substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2,2’-Thiobis(6-tert-butyl-3,4-xylenol) has a wide range of applications in scientific research:
Chemistry: It is used as an antioxidant in polymer chemistry to prevent the degradation of polymers.
Biology: The compound is studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals as an antioxidant agent.
Industry: It is widely used in the production of plastics, rubber, and other materials to enhance their durability and resistance to oxidation
Mecanismo De Acción
The antioxidant properties of 2,2’-Thiobis(6-tert-butyl-3,4-xylenol) are attributed to its ability to donate hydrogen atoms, thereby neutralizing free radicals. This action helps in preventing the oxidative degradation of materials. The compound interacts with molecular targets such as reactive oxygen species (ROS) and inhibits oxidative pathways, thereby protecting materials and biological systems from oxidative damage .
Comparación Con Compuestos Similares
Similar Compounds
- 2,2’-Methylenebis(6-tert-butyl-4-methylphenol)
- 2-tert-butyl-6-(3-tert-butyl-5-chloro-2-hydroxyphenyl)sulfanyl-4-chlorophenol
- 2,2’-Methylenebis(6-tert-butyl-4-ethylphenol)
Uniqueness
2,2’-Thiobis(6-tert-butyl-3,4-xylenol) stands out due to its unique sulfur linkage, which enhances its antioxidant properties compared to similar compounds. This sulfur linkage allows for more effective neutralization of free radicals, making it a preferred choice in applications requiring high antioxidant efficiency .
Propiedades
Número CAS |
84824-95-3 |
|---|---|
Fórmula molecular |
C24H34O2S |
Peso molecular |
386.6 g/mol |
Nombre IUPAC |
6-tert-butyl-2-(3-tert-butyl-2-hydroxy-5,6-dimethylphenyl)sulfanyl-3,4-dimethylphenol |
InChI |
InChI=1S/C24H34O2S/c1-13-11-17(23(5,6)7)19(25)21(15(13)3)27-22-16(4)14(2)12-18(20(22)26)24(8,9)10/h11-12,25-26H,1-10H3 |
Clave InChI |
VHPXGAUSWUFUPC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1C)SC2=C(C(=CC(=C2O)C(C)(C)C)C)C)O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




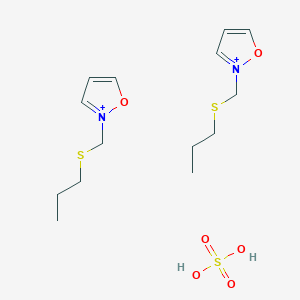
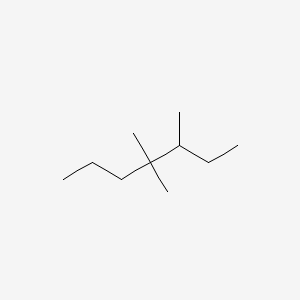

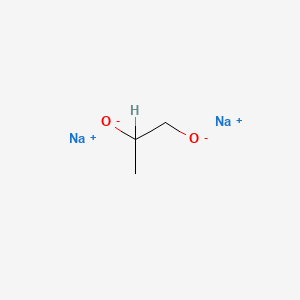

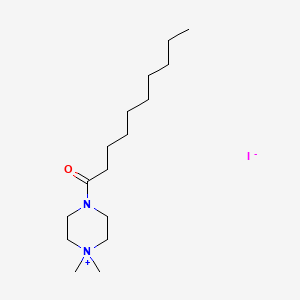
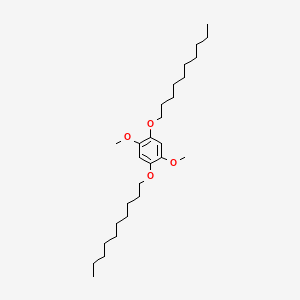

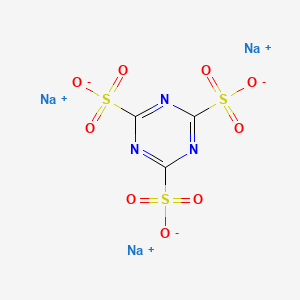

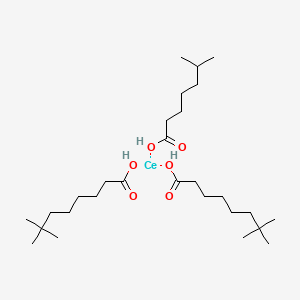
![N-[(1-Methylpropoxy)methyl]acrylamide](/img/structure/B12658031.png)
